molecular formula C11H16OS B7894716 4-n-Butylthiobenzyl alcohol

4-n-Butylthiobenzyl alcohol

Cat. No.: B7894716
M. Wt: 196.31 g/mol
InChI Key: OWXTWKWNQVTWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-n-Butylthiobenzyl alcohol is an organic compound with the molecular formula C11H16OS It is characterized by the presence of a butyl group attached to a thiobenzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-n-Butylthiobenzyl alcohol can be synthesized through several methods, including:

    Grignard Reaction: One common method involves the reaction of 4-n-butylthiobenzyl chloride with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then reacted with formaldehyde to produce this compound.

    Reduction of Ketones: Another method involves the reduction of 4-n-butylthiobenzyl ketone using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.

Chemical Reactions Analysis

4-n-Butylthiobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 4-n-butylthiobenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 4-n-butylthiobenzylamine when reacted with ammonia in the presence of a reducing agent.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed:

    Oxidation: 4-n-Butylthiobenzaldehyde

    Reduction: 4-n-Butylthiobenzylamine

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

4-n-Butylthiobenzyl alcohol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-n-butylthiobenzyl alcohol involves its interaction with various molecular targets and pathways. For example, its oxidation to 4-n-butylthiobenzaldehyde involves the transfer of electrons and the formation of intermediate species. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs.

Comparison with Similar Compounds

4-n-Butylthiobenzyl alcohol can be compared with other similar compounds such as:

    4-n-Butylbenzyl alcohol: Lacks the sulfur atom present in this compound, resulting in different chemical properties and reactivity.

    4-n-Butylthiophenol: Contains a thiol group instead of a hydroxyl group, leading to different reactivity and applications.

    4-n-Butylbenzaldehyde: The oxidized form of this compound, with distinct chemical properties and uses.

Uniqueness: The presence of both a butyl group and a thiobenzyl alcohol structure in this compound gives it unique chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(4-butylsulfanylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXTWKWNQVTWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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